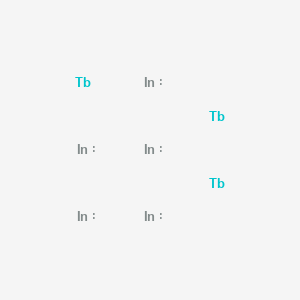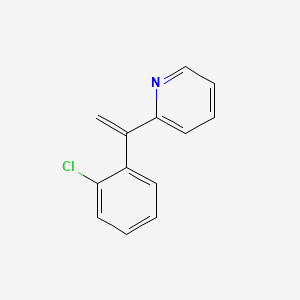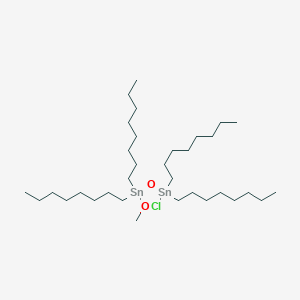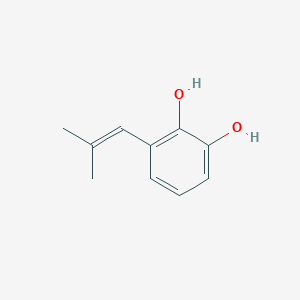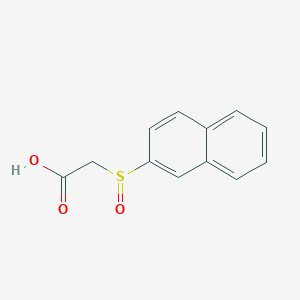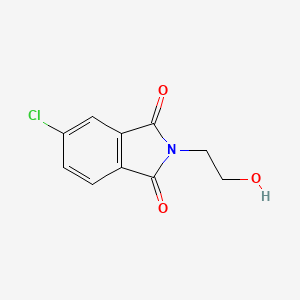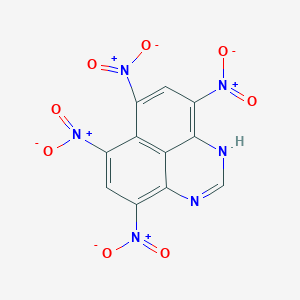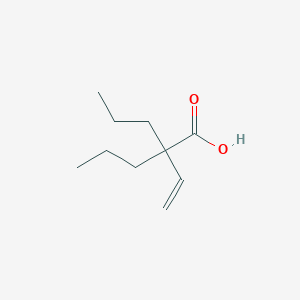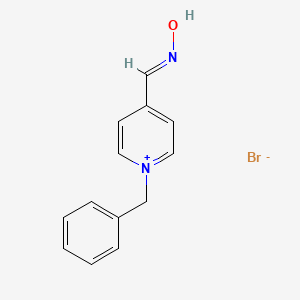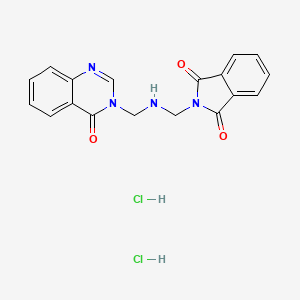
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an isoindole and quinazoline moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of isoindole derivatives with quinazoline intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can yield amine derivatives, which are useful in further synthetic applications.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted isoindole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include substituted isoindole and quinazoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core structure and have similar chemical properties.
Quinazoline derivatives: Compounds with the quinazoline moiety exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)methyl)-, dihydrochloride is unique due to its combined isoindole and quinazoline structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
75159-22-7 |
|---|---|
Molekularformel |
C18H16Cl2N4O3 |
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
2-[[(4-oxoquinazolin-3-yl)methylamino]methyl]isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C18H14N4O3.2ClH/c23-16-14-7-3-4-8-15(14)20-11-21(16)9-19-10-22-17(24)12-5-1-2-6-13(12)18(22)25;;/h1-8,11,19H,9-10H2;2*1H |
InChI-Schlüssel |
YJQWCVILVNQZCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNCN3C=NC4=CC=CC=C4C3=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
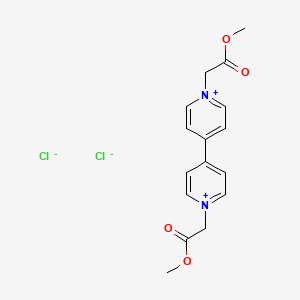

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)
